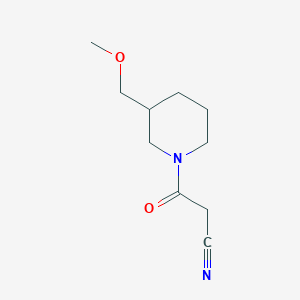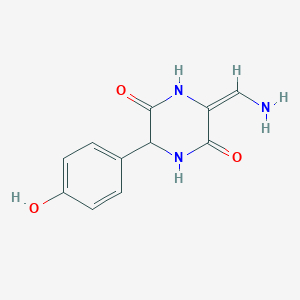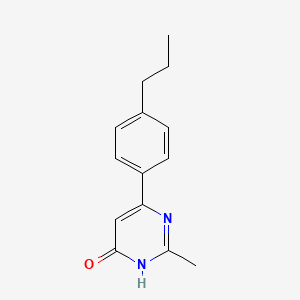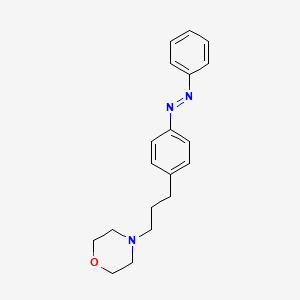
Nujiangefolin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nujiangefolin A is a natural compound belonging to the class of polycyclic polyprenylated acylphloroglucinols. It is derived from the Garcinia species, particularly Garcinia nujiangensis. This compound has garnered attention due to its potential therapeutic properties, especially in the field of oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nujiangefolin A involves several steps, starting from the extraction of the natural product from Garcinia nujiangensis. The extraction process typically uses solvents like acetone or ethanol. The isolated compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. the process generally involves large-scale extraction from plant sources, followed by purification and crystallization. Advances in biotechnological methods may pave the way for more efficient production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Nujiangefolin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
Nujiangefolin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polycyclic polyprenylated acylphloroglucinols.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its anticancer properties, particularly in reducing cancer cell proliferation and inducing apoptosis.
Mécanisme D'action
Nujiangefolin A exerts its effects primarily through the regulation of autophagy and apoptosis. It interacts with specific molecular targets, such as the chaperone protein HSPA8, to induce autophagosome accumulation and promote cell death in cancer cells. This mechanism is crucial for its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oblongifolin C: Another polycyclic polyprenylated acylphloroglucinol with anticancer properties.
Guttiferone K: Similar in structure but differs in the nature of the C-6 side chain.
Uniqueness
Nujiangefolin A is unique due to its specific molecular structure and the pathways it targets. Unlike other similar compounds, it has shown selective activity against certain cancer cell lines, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C38H48O6 |
|---|---|
Poids moléculaire |
600.8 g/mol |
Nom IUPAC |
(1R,13R,15S)-6,7-dihydroxy-16,16-dimethyl-1,15-bis(3-methylbut-2-enyl)-13-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)-3-oxatetracyclo[11.3.1.02,11.04,9]heptadeca-2(11),4,6,8-tetraene-10,12,17-trione |
InChI |
InChI=1S/C38H48O6/c1-21(2)11-13-25(24(7)8)19-37-20-26(14-12-22(3)4)36(9,10)38(35(37)43,16-15-23(5)6)34-31(33(37)42)32(41)27-17-28(39)29(40)18-30(27)44-34/h12,15,17-18,25-26,39-40H,1,7,11,13-14,16,19-20H2,2-6,8-10H3/t25?,26-,37-,38+/m0/s1 |
Clé InChI |
GNNBHBRZPVSHKB-IVQHQZAFSA-N |
SMILES isomérique |
CC(=CC[C@H]1C[C@]2(C(=O)C3=C([C@](C2=O)(C1(C)C)CC=C(C)C)OC4=CC(=C(C=C4C3=O)O)O)CC(CCC(=C)C)C(=C)C)C |
SMILES canonique |
CC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)CC=C(C)C)OC4=CC(=C(C=C4C3=O)O)O)CC(CCC(=C)C)C(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate](/img/structure/B13436372.png)
![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)
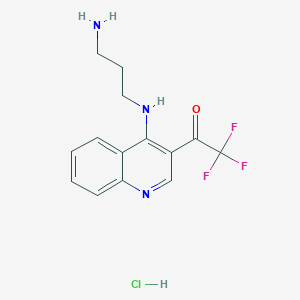
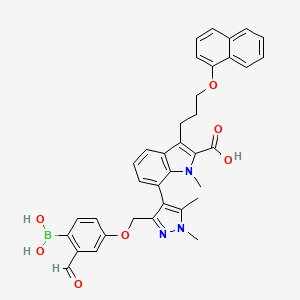
![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)
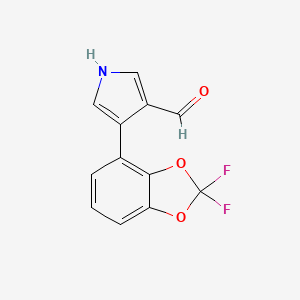


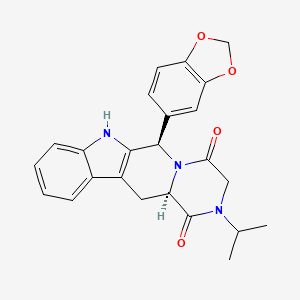
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
